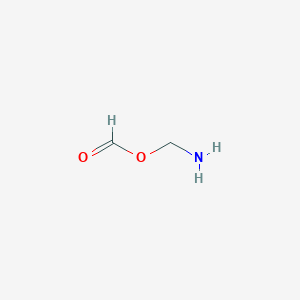

aminomethyl formate

Übersicht

Beschreibung

Aminomethyl formate is an organic compound that belongs to the class of formamides It is characterized by the presence of an aminomethyl group attached to a formate moiety

Wirkmechanismus

Target of Action

N-Coco alkyltrimethylenediamines primarily target bacterial and fungal cells , as well as reproductive viruses . These microorganisms are the main targets due to their susceptibility to the compound’s action .

Mode of Action

N-Coco alkyltrimethylenediamines function as an amphotheric surfactant , which means they can act as both an acid and a base . They interact with their targets by altering the electrochemical charge while integrating and penetrating into the cell or viral envelope . This results in changes in permeability and irreversible alteration of the structure of the cellular membrane or viral envelope, respectively .

Biochemical Pathways

Given the compound’s mode of action, it can be inferred that it disrupts the normal functioning of the cell membrane or viral envelope, leading to cell death or viral inactivation .

Result of Action

The primary result of the action of N-Coco alkyltrimethylenediamines is the reduction in the number of viable bacterial or fungal cells and reproductive viruses . This is achieved through the disruption of the cell membrane or viral envelope, leading to cell death or viral inactivation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aminomethyl formate can be synthesized through the formylation of amines. One common method involves the reaction of formic acid with an amine under reflux conditions. The reaction typically requires a solvent such as toluene and a Dean-Stark apparatus to remove water produced during the reaction . Another method involves the use of formylating agents such as chloral or formaldehyde . These reactions are usually carried out at low temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, this compound can be produced using catalytic processes. For example, the coupling of formic acid and amines can be catalyzed by inorganic-ligand supported iron catalysts . This method offers high selectivity and can be performed under mild conditions, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Aminomethyl formate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding formamides.

Reduction: It can be reduced to produce amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include formamides, amines, and substituted formates, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Aminomethyl formate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Aminomethyl formate can be compared with other formamides and related compounds:

Formamide: Similar in structure but lacks the aminomethyl group.

N-Methylformamide: Contains a methyl group instead of an aminomethyl group.

Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its aminomethyl group, which imparts distinct chemical properties and reactivity compared to other formamides .

Similar Compounds

- Formamide

- N-Methylformamide

- Dimethylformamide

- Benzylformamide

These compounds share structural similarities but differ in their functional groups and reactivity.

Biologische Aktivität

Aminomethyl formate is an organic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article explores the synthesis, biological properties, and potential therapeutic uses of this compound, supported by relevant data and findings from various studies.

Synthesis of this compound

This compound can be synthesized through several methods, often involving the reaction of formaldehyde with amines in the presence of formic acid. This process leads to the formation of aminomethyl derivatives that exhibit significant biological activity.

Biological Properties

1. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against a range of pathogens. The following table summarizes the antimicrobial efficacy against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Aminomethyl derivatives | Pseudomonas aeruginosa | 8 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Research indicates that aminomethyl derivatives exhibit antibacterial activity through mechanisms such as disruption of bacterial cell walls and interference with protein synthesis .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS radical cation decolorization methods. The results demonstrate that this compound effectively scavenges free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

- DPPH Scavenging Activity : At a concentration of 100 µg/mL, this compound showed a scavenging percentage of approximately 75%.

- ABTS Scavenging Activity : The compound exhibited an IC50 value of 50 µg/mL, highlighting its potency as an antioxidant .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kossakowski et al., aminomethyl derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds not only inhibited bacterial growth but also demonstrated antifungal activity against Candida species. The study concluded that the structural modifications in aminomethyl derivatives enhance their biological activity .

Case Study 2: Antioxidant Potential

A separate investigation focused on the antioxidant properties of this compound, revealing its effectiveness in reducing oxidative stress markers in vitro. The study utilized human cell lines exposed to oxidative agents, demonstrating that treatment with this compound significantly lowered levels of reactive oxygen species (ROS) .

Discussion

The biological activities of this compound suggest its potential application in pharmaceuticals, particularly as an antimicrobial and antioxidant agent. The compound's ability to inhibit pathogenic bacteria and scavenge free radicals positions it as a candidate for further research in drug development.

Eigenschaften

IUPAC Name |

aminomethyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-5-2-4/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZKVCWSWVJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, N-coco alkyltrimethylenedi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61791-63-7 | |

| Record name | Amines, N-coco alkyltrimethylenedi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, N-coco alkyltrimethylenedi- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.